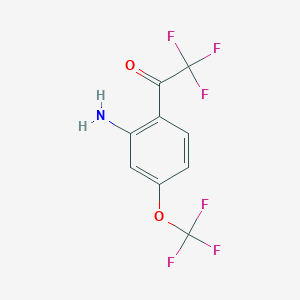
2'-Amino-2,2,2-trifluoro-4'-(trifluoromethoxy)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoromethyl groups imparts significant electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2’-aminoacetophenone with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using specialized equipment to handle the highly reactive trifluoromethylating agents. The process requires stringent control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with various molecular targets. The electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-2,2,2-trifluoro-4’-(trifluoromethyl)acetophenone
- 2,2,2-Trifluoroacetophenone
- 2-(Trifluoroacetyl)-5-(trifluoromethyl)aniline
Uniqueness
2’-Amino-2,2,2-trifluoro-4’-(trifluoromethoxy)acetophenone stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-[2-amino-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)5-2-1-4(3-6(5)16)18-9(13,14)15/h1-3H,16H2 |
InChI Key |
LUOYBYMEVOFKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


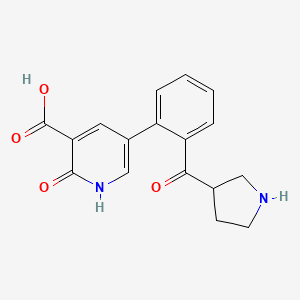
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
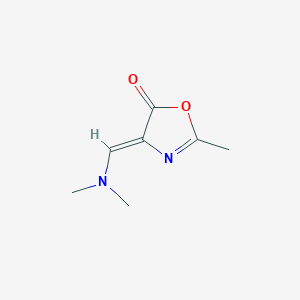
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
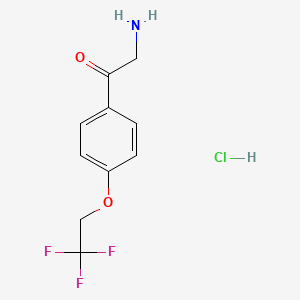
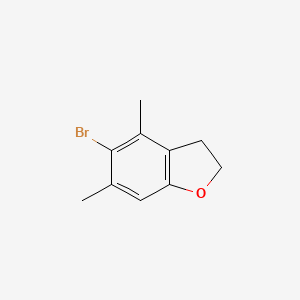
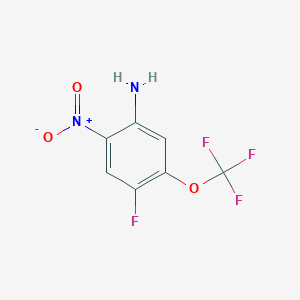
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)


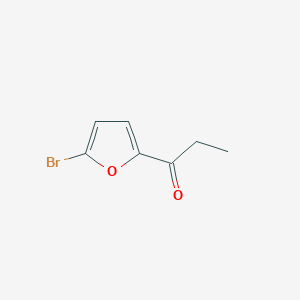
![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
